Ethyl 4,5,7-trihydroxy-2-oxo-2H-1-benzopyran-6-carboxylate
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Overview
Description
Ethyl 4,5,7-trihydroxy-2-oxo-2H-chromene-6-carboxylate is a chemical compound with the molecular formula C12H10O7 and a molecular weight of 266.21 g/mol . This compound belongs to the class of chromenes, which are bicyclic oxygen-containing heterocycles. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4,5,7-trihydroxy-2-oxo-2H-chromene-6-carboxylate can be synthesized through various synthetic routes. One common method involves the cyclization of salicylaldehyde derivatives with ethyl acetoacetate in the presence of a base, such as sodium ethoxide . The reaction typically proceeds under reflux conditions in ethanol, yielding the desired chromene derivative.
Industrial Production Methods
In an industrial setting, the production of ethyl 4,5,7-trihydroxy-2-oxo-2H-chromene-6-carboxylate may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial to achieve high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5,7-trihydroxy-2-oxo-2H-chromene-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated chromene derivatives.
Scientific Research Applications
Ethyl 4,5,7-trihydroxy-2-oxo-2H-chromene-6-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of ethyl 4,5,7-trihydroxy-2-oxo-2H-chromene-6-carboxylate involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to the scavenging of free radicals and inhibition of oxidative stress. The compound’s anticancer effects are believed to result from the induction of apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
Ethyl 4,5,7-trihydroxy-2-oxo-2H-chromene-6-carboxylate can be compared with other similar compounds, such as:
- Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate
- Ethyl 6-chloro-4-hydroxy-2-oxo-2H-chromene-3-carboxylate
- Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
These compounds share the chromene core structure but differ in their substituents, which can significantly impact their chemical and biological properties. Ethyl 4,5,7-trihydroxy-2-oxo-2H-chromene-6-carboxylate is unique due to the presence of multiple hydroxyl groups, which contribute to its enhanced antioxidant activity .
Properties
CAS No. |
16534-79-5 |
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Molecular Formula |
C12H10O7 |
Molecular Weight |
266.20 g/mol |
IUPAC Name |
ethyl 4,5,7-trihydroxy-2-oxochromene-6-carboxylate |
InChI |
InChI=1S/C12H10O7/c1-2-18-12(17)10-5(13)3-7-9(11(10)16)6(14)4-8(15)19-7/h3-4,13-14,16H,2H2,1H3 |
InChI Key |
PXPLWDFHEMPLOG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=C1O)OC(=O)C=C2O)O |
Origin of Product |
United States |
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